molecular formula C20H36O4Si2 B120183 3,5-Bis(tert-butyldimethylsiloxyl)benzoic Acid Methyl Ester CAS No. 103929-83-5

3,5-Bis(tert-butyldimethylsiloxyl)benzoic Acid Methyl Ester

Cat. No. B120183
M. Wt: 396.7 g/mol
InChI Key: ODCVCBLUFQCUHW-UHFFFAOYSA-N
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Description

The compound 3,5-bis(tert-butyldimethylsiloxyl)benzoic acid methyl ester is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their synthesis, which can provide insights into the synthesis and properties of similar benzoic acid esters. For instance, the synthesis of p-tert-butyl benzoic acid methyl ester is described using methanesulfonic acid as a catalyst, which suggests that similar methods could potentially be applied to synthesize the compound .

Synthesis Analysis

The synthesis of related compounds involves various methods. For example, the synthesis of p-tert-butyl benzoic acid methyl ester is achieved through two different production processes, with the second process yielding a higher product yield of 95.3% . Another compound, 3,5-bis(phosphonomethyl)benzoic acid, is synthesized over four steps with a yield of 23% . These methods could potentially inform the synthesis of 3,5-bis(tert-butyldimethylsiloxyl)benzoic acid methyl ester, although the specific details would likely differ due to the unique substituents on the aromatic ring.

Molecular Structure Analysis

The molecular structure of benzoic acid esters is characterized by the presence of an ester functional group attached to the benzene ring. The papers do not provide detailed molecular structure analysis of 3,5-bis(tert-butyldimethylsiloxyl)benzoic acid methyl ester, but they do discuss the structure of similar compounds. For instance, the structure of p-tert-butyl benzoic acid methyl ester is characterized using IR spectroscopy and the index of refraction .

Chemical Reactions Analysis

The provided papers discuss the chemical reactions of related compounds. For example, the photochemical heterolysis of 3,5-bis(dimethylamino)benzyl alcohols and esters leads to the generation of a benzyl cation with a low-energy triplet state . Additionally, the regiospecific synthesis of 3,5-bis(bromomethyl)benzoic acid involves radical bromination and S-alkylation reactions . These reactions highlight the reactivity of the benzyl position in the presence of different substituents, which could be relevant to the chemical reactions of 3,5-bis(tert-butyldimethylsiloxyl)benzoic acid methyl ester.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid esters are influenced by their functional groups and substituents. The papers describe properties such as yield, solvent incorporation, and stability to reducing agents for related compounds . For instance, the Dmb crosslink described in one study is stable to disulfide reducing agents , and the yield of p-tert-butyl benzoic acid methyl ester is significantly improved by optimizing the synthesis process . These properties are important for understanding the behavior and potential applications of 3,5-bis(tert-butyldimethylsiloxyl)benzoic acid methyl ester, although specific data for this compound would be required for a comprehensive analysis.

Scientific Research Applications

  • Dendrimer Synthesis : A study by Mulders et al. (1997) discusses the synthesis of a novel amino acid-based dendrimer using a monomer related to 3,5-Bis(tert-butyldimethylsiloxyl)benzoic Acid Methyl Ester. This research highlights its application in the field of dendrimers, which are highly branched, star-shaped macromolecules with potential applications in drug delivery, nanotechnology, and materials science (Mulders et al., 1997).

  • Cyclopolymerization Catalysts : Mayershofer et al. (2006) utilized a variant of this compound in the synthesis of ruthenium-based mono-, bi-, and trinuclear metathesis catalysts. These catalysts have important applications in the cyclopolymerization of diynes, a process relevant in the production of polymers (Mayershofer et al., 2006).

  • Hyperbranched Poly(ether-ester)s : Research by Shanmugam et al. (2008) involved synthesizing novel AB2-type monomers, including derivatives of 3,5-Bis(tert-butyldimethylsiloxyl)benzoic Acid Methyl Ester, for creating hyperbranched aromatic poly(ether-ester)s. These polymers have potential applications in coatings, adhesives, and as additives due to their unique structural properties (Shanmugam et al., 2008).

  • Synthesis of Organic Hybrid Structures : Zubarev and Stupp (2002) reported the synthesis of novel organic hybrid structures, termed dendron rodcoils (DRC), using a monomer similar to 3,5-Bis(tert-butyldimethylsiloxyl)benzoic Acid Methyl Ester. These structures have applications in nanotechnology and materials science due to their unique molecular architecture (Zubarev & Stupp, 2002).

  • Synthesis of β,β-bis-(benzo[b]thienyl)dehydroalanine Derivatives : Abreu et al. (2003) researched the synthesis and intramolecular cyclization of novel β,β-bis-(benzo[b]thienyl)dehydroalanine derivatives, using a compound structurally related to 3,5-Bis(tert-butyldimethylsiloxyl)benzoic Acid Methyl Ester. This study contributes to the field of organic synthesis and the development of new compounds with potential pharmaceutical applications (Abreu et al., 2003).

properties

IUPAC Name

methyl 3,5-bis[[tert-butyl(dimethyl)silyl]oxy]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36O4Si2/c1-19(2,3)25(8,9)23-16-12-15(18(21)22-7)13-17(14-16)24-26(10,11)20(4,5)6/h12-14H,1-11H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODCVCBLUFQCUHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC(=CC(=C1)C(=O)OC)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36O4Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Bis(tert-butyldimethylsiloxyl)benzoic Acid Methyl Ester

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